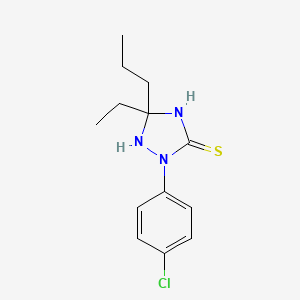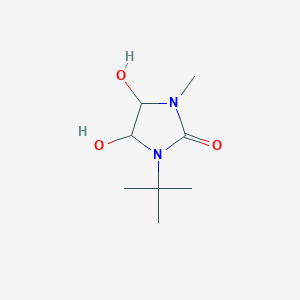![molecular formula C22H20N4S2 B11086666 5-methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11086666.png)
5-methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-3-PHENYL-7-(3-PHENYL-1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and a pyrrolidine moiety attached to the thiazole ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-PHENYL-7-(3-PHENYL-1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by cyclization of the thiazole intermediate with appropriate amidine derivatives.
Introduction of the Pyrrolidine Moiety: The pyrrolidine moiety is introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3-PHENYL-7-(3-PHENYL-1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various pathogenic bacteria and fungi, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism of action of 5-METHYL-3-PHENYL-7-(3-PHENYL-1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and disrupting essential biological processes. For example, it has been shown to inhibit DNA gyrase and MurD, enzymes critical for bacterial DNA replication and cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones: These compounds share a similar thiazolopyrimidine core but differ in the substitution pattern on the pyrimidine ring.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but with different ring fusion and substitution patterns.
Uniqueness
The uniqueness of 5-METHYL-3-PHENYL-7-(3-PHENYL-1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE lies in its specific substitution pattern and the presence of the pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20N4S2 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
5-methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C22H20N4S2/c1-15-23-20(25-13-12-17(14-25)16-8-4-2-5-9-16)19-21(24-15)26(22(27)28-19)18-10-6-3-7-11-18/h2-11,17H,12-14H2,1H3 |
InChI Key |
ROIATJSJNGGJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCC(C3)C4=CC=CC=C4)SC(=S)N2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086607.png)
![7-methyl-3-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11086615.png)
![methyl [(6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl)oxy]acetate](/img/structure/B11086617.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B11086622.png)
![methyl 2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11086627.png)
![Ethyl 4-[(2-methyl-5-nitrophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11086634.png)
![(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone](/img/structure/B11086639.png)

![11-(3-iodophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086644.png)
![Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11086645.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B11086647.png)
![2,6-dibromo-4-[(E)-(morpholin-4-ylimino)methyl]phenol](/img/structure/B11086648.png)
